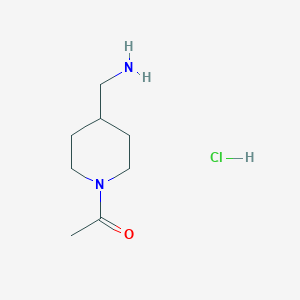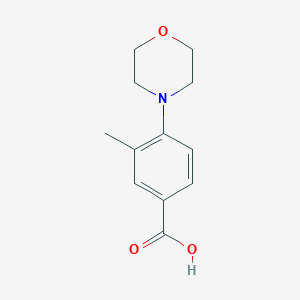
3-甲基-4-吗啉-4-基苯甲酸
概述
描述
3-Methyl-4-morpholin-4-yl-benzoic acid is a chemical compound characterized by the presence of a morpholine ring attached to a benzoic acid moiety with a methyl group at the third position
科学研究应用
3-Methyl-4-morpholin-4-yl-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
安全和危害
The safety data sheet for a similar compound, 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling the compound .
未来方向
作用机制
Target of Action
The primary target of 3-Methyl-4-morpholin-4-yl-benzoic acid (4MBA) is the enzymes involved in the synthesis of DNA and RNA . These enzymes play a crucial role in the replication process, which is essential for bacterial growth .
Mode of Action
4MBA interacts with its targets by inhibiting the synthesis of DNA and RNA . This inhibition disrupts the replication process, thereby preventing the growth and proliferation of bacteria .
Biochemical Pathways
The affected biochemical pathway is the DNA and RNA synthesis pathway . By inhibiting the enzymes involved in this pathway, 4MBA disrupts the normal functioning of the pathway, leading to downstream effects such as the prevention of bacterial growth .
Result of Action
The molecular and cellular effects of 4MBA’s action include the inhibition of DNA and RNA synthesis, which leads to the prevention of bacterial growth .
Action Environment
生化分析
Biochemical Properties
3-Methyl-4-morpholin-4-yl-benzoic acid plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of 3-Methyl-4-morpholin-4-yl-benzoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, 3-Methyl-4-morpholin-4-yl-benzoic acid can impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-4-morpholin-4-yl-benzoic acid involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes . Additionally, 3-Methyl-4-morpholin-4-yl-benzoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-4-morpholin-4-yl-benzoic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 3-Methyl-4-morpholin-4-yl-benzoic acid has been observed to cause alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Methyl-4-morpholin-4-yl-benzoic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular processes .
Metabolic Pathways
3-Methyl-4-morpholin-4-yl-benzoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit certain metabolic enzymes, leading to changes in the levels of specific metabolites. Additionally, 3-Methyl-4-morpholin-4-yl-benzoic acid can affect the overall metabolic balance within cells, contributing to alterations in cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 3-Methyl-4-morpholin-4-yl-benzoic acid within cells and tissues are critical for its biochemical activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of 3-Methyl-4-morpholin-4-yl-benzoic acid can influence its effectiveness and potential side effects, as it determines the concentration of the compound in different cellular compartments .
Subcellular Localization
The subcellular localization of 3-Methyl-4-morpholin-4-yl-benzoic acid is essential for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of 3-Methyl-4-morpholin-4-yl-benzoic acid can affect its interactions with biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-morpholin-4-yl-benzoic acid typically involves the reaction of 3-methylbenzoic acid with morpholine under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 3-methylbenzoic acid and the amine group of morpholine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Methyl-4-morpholin-4-yl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 3-carboxy-4-morpholin-4-yl-benzoic acid.
Reduction: Formation of 3-methyl-4-morpholin-4-yl-benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
4-(4-Morpholinyl)benzoic acid: Similar structure but lacks the methyl group at the third position.
3-(Morpholin-4-yl)benzoic acid: Similar structure but lacks the methyl group.
4-Methyl-3-morpholin-4-yl-benzoic acid: Similar structure but with the methyl group at a different position.
Uniqueness
3-Methyl-4-morpholin-4-yl-benzoic acid is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct interactions with molecular targets, making it a valuable compound for research and development.
属性
IUPAC Name |
3-methyl-4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9-8-10(12(14)15)2-3-11(9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJKSKWRBZDCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594222 | |
| Record name | 3-Methyl-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197445-65-1 | |
| Record name | 3-Methyl-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

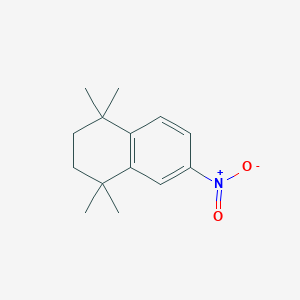
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)
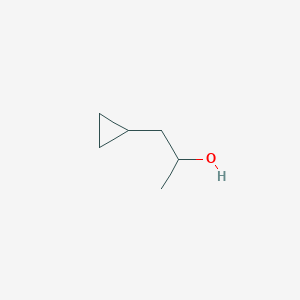

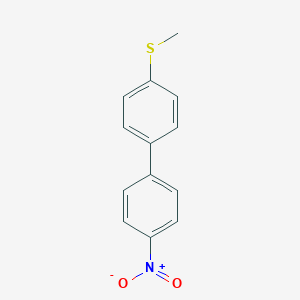

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)
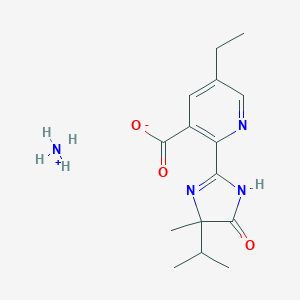

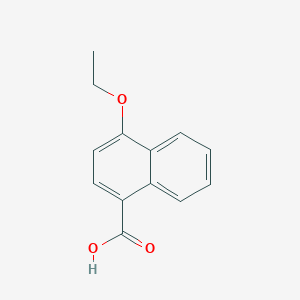
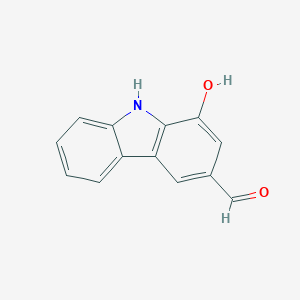

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)
